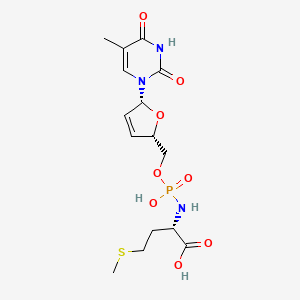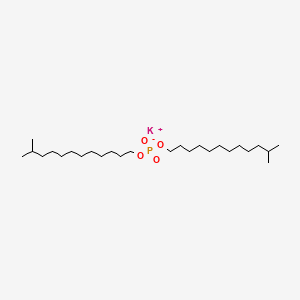
Potassium diisotridecyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium diisotridecyl phosphate: is a chemical compound with the molecular formula C26H54KO4P and a molecular weight of 500.776621 g/mol . It is a potassium salt of diisotridecyl phosphate, which is used in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Potassium diisotridecyl phosphate can be synthesized through the reaction of diisotridecyl phosphate with potassium hydroxide. The reaction typically involves mixing diisotridecyl phosphate with an aqueous solution of potassium hydroxide under controlled temperature and pH conditions to form the potassium salt .
Industrial Production Methods: Industrial production of this compound often involves large-scale batch or continuous processes. The raw materials, including diisotridecyl phosphate and potassium hydroxide, are combined in reactors where the reaction conditions such as temperature, pressure, and pH are carefully monitored and controlled to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Potassium diisotridecyl phosphate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form diisotridecyl phosphate and potassium hydroxide.
Substitution Reactions: It can participate in substitution reactions where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Water and acidic or basic conditions.
Substitution Reactions: Various nucleophiles under appropriate conditions.
Major Products Formed:
Hydrolysis: Diisotridecyl phosphate and potassium hydroxide.
Substitution Reactions: Products depend on the nucleophile used in the reaction.
Wissenschaftliche Forschungsanwendungen
Chemistry: Potassium diisotridecyl phosphate is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: In biological research, it is used to study the effects of phosphate compounds on cellular processes and enzyme activities.
Medicine: It is investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: In industrial applications, this compound is used as an additive in lubricants, surfactants, and detergents due to its emulsifying and stabilizing properties .
Wirkmechanismus
The mechanism of action of potassium diisotridecyl phosphate involves its interaction with various molecular targets and pathways. In biological systems, it can influence enzyme activities and cellular processes by acting as a source of phosphate ions. The phosphate ions can participate in phosphorylation reactions, which are crucial for regulating metabolic pathways and signal transduction .
Vergleich Mit ähnlichen Verbindungen
- Potassium dihydrogen phosphate (KH2PO4)
- Dipotassium phosphate (K2HPO4)
- Potassium phosphate (K3PO4)
Comparison: Potassium diisotridecyl phosphate is unique due to its long alkyl chains, which impart distinct physical and chemical properties compared to other potassium phosphate compounds. These long chains enhance its solubility in organic solvents and its effectiveness as an emulsifying agent .
Conclusion
This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique chemical structure and properties make it valuable for various scientific and industrial purposes.
Eigenschaften
CAS-Nummer |
74937-56-7 |
|---|---|
Molekularformel |
C26H54KO4P |
Molekulargewicht |
500.8 g/mol |
IUPAC-Name |
potassium;bis(11-methyldodecyl) phosphate |
InChI |
InChI=1S/C26H55O4P.K/c1-25(2)21-17-13-9-5-7-11-15-19-23-29-31(27,28)30-24-20-16-12-8-6-10-14-18-22-26(3)4;/h25-26H,5-24H2,1-4H3,(H,27,28);/q;+1/p-1 |
InChI-Schlüssel |
BKGIAAFAQLZRLM-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)CCCCCCCCCCOP(=O)([O-])OCCCCCCCCCCC(C)C.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



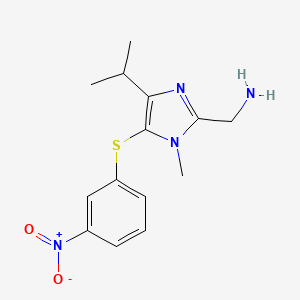




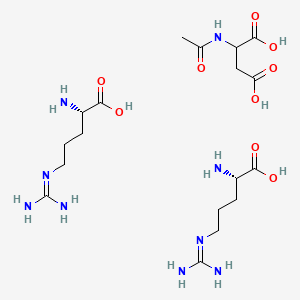

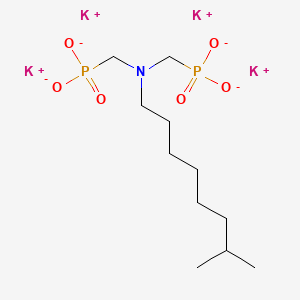
![2-[2-(1-Pyrrolidinyl)ethyl]-1,2-benzisothiazol-3(2h)-one](/img/structure/B12669848.png)


